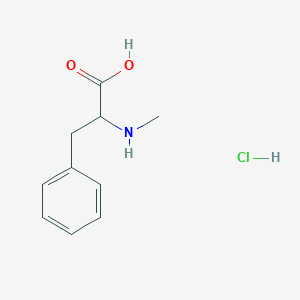
N-Methyl-DL-phenylalanine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-DL-phenylalanine hydrochloride: is a derivative of the amino acid phenylalanine It is characterized by the presence of a methyl group attached to the nitrogen atom of the amino acid, and it exists as a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-DL-phenylalanine hydrochloride typically involves the methylation of DL-phenylalanine. One common method is the reaction of DL-phenylalanine with formaldehyde and hydrogen chloride, which results in the formation of the N-methylated product. The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of N-Methyl-DL-phenylalanine hydrochloride may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or recrystallization to obtain the final product in its hydrochloride form.
化学反应分析
Types of Reactions: N-Methyl-DL-phenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The methyl group on the nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-Methyl-DL-phenylalanine N-oxide.
Reduction: N-Methyl-DL-phenylalanine amine.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
科学研究应用
N-Methyl-DL-phenylalanine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in protein synthesis and metabolism.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-Methyl-DL-phenylalanine hydrochloride involves its interaction with biological molecules. As a derivative of phenylalanine, it can be incorporated into proteins, potentially altering their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use.
相似化合物的比较
Similar Compounds:
β-Methyl-DL-phenylalanine hydrochloride: Another derivative of phenylalanine with a methyl group on the beta carbon.
N-Methyl-L-phenylalanine: The L-isomer of the compound, which may have different biological activity.
DL-Phenylalanine: The non-methylated form of the compound.
Uniqueness: N-Methyl-DL-phenylalanine hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability, alter its interaction with enzymes and receptors, and potentially improve its therapeutic properties compared to non-methylated analogs.
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H |
InChI 键 |
DFQSBSADGQZNFW-UHFFFAOYSA-N |
规范 SMILES |
CNC(CC1=CC=CC=C1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)

